molecular formula C8H13N3O5 B14359215 Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate CAS No. 92117-88-9

Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate

Cat. No.: B14359215
CAS No.: 92117-88-9
M. Wt: 231.21 g/mol
InChI Key: VYPCDECMRZBOJE-UHFFFAOYSA-N
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Description

Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate is a chemical compound with a unique structure that includes an imidazolidinone ring

Preparation Methods

The synthesis of Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate typically involves the reaction of ethyl carbamate with a suitable imidazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate can be compared with other similar compounds, such as:

  • Ethyl [2-(2,5-dioxoimidazolidin-1-yl)acetate
  • Ethyl [2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific imidazolidinone ring and ethoxycarbamate group, which confer distinct chemical and biological properties .

Properties

CAS No.

92117-88-9

Molecular Formula

C8H13N3O5

Molecular Weight

231.21 g/mol

IUPAC Name

ethyl N-[2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate

InChI

InChI=1S/C8H13N3O5/c1-2-15-8(14)11-16-4-3-5-6(12)10-7(13)9-5/h5H,2-4H2,1H3,(H,11,14)(H2,9,10,12,13)

InChI Key

VYPCDECMRZBOJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCCC1C(=O)NC(=O)N1

Origin of Product

United States

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